Evodosin A
CAS No.: 1291053-38-7
Cat. No.: VC0198132
Molecular Formula: C14H16O6
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291053-38-7 |
|---|---|
| Molecular Formula | C14H16O6 |
| IUPAC Name | 7-hydroxy-3-(1,2,3-trihydroxy-3-methylbutyl)chromen-2-one |
| Standard InChI | InChI=1S/C14H16O6/c1-14(2,19)12(17)11(16)9-5-7-3-4-8(15)6-10(7)20-13(9)18/h3-6,11-12,15-17,19H,1-2H3 |
| SMILES | CC(C)(C(C(C1=CC2=C(C=C(C=C2)O)OC1=O)O)O)O |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Evodosin A (CAS Number: 1291053-38-7) is classified as a coumarin derivative with the molecular formula C14H16O6 and a molecular weight of 280.27 g/mol . The IUPAC name for this compound is 7-hydroxy-3-(1,2,3-trihydroxy-3-methylbutyl)chromen-2-one . This natural product features a coumarin skeleton with specific functional groups that contribute to its chemical behavior and potential biological activities.
The physical appearance of Evodosin A is characterized as a powder . Like many natural coumarins, it exhibits specific solubility properties that are important for research applications. The compound dissolves readily in several organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Table 1: Chemical and Physical Properties of Evodosin A
| Property | Description |
|---|---|
| CAS Number | 1291053-38-7 |
| Molecular Formula | C14H16O6 |
| Molecular Weight | 280.27 g/mol |
| Chemical Class | Coumarins |
| Physical State | Powder |
| IUPAC Name | 7-hydroxy-3-(1,2,3-trihydroxy-3-methylbutyl)chromen-2-one |
| SMILES Notation | CC(C)(C(C(C1=CC2=C(C=C(C=C2)O)OC1=O)O)O)O |
| Standard InChIKey | UWTSEUOPXSZNNG-UHFFFAOYSA-N |
| Standard InChI | InChI=1S/C14H16O6/c1-14(2,19)12(17)11(16)9-5-7-3-4-8(15)6-10(7)20-13(9)18/h3-6,11-12,15-17,19H,1-2H3 |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
From a structural perspective, Evodosin A contains multiple hydroxyl groups and a chromen-2-one core structure, which likely influence its chemical reactivity and potential interactions with biological systems. The presence of these functional groups contributes to the compound's polarity and hydrogen bonding capabilities, which may play significant roles in its biological activities.
Evodosin A serves primarily as a reference standard in research settings . Reference standards play crucial roles in analytical chemistry, natural product research, and pharmaceutical studies by providing authenticated materials for comparison, identification, and quantification purposes.
For optimal handling and storage of Evodosin A, several technical considerations should be observed:
These technical recommendations are designed to maintain the stability and integrity of Evodosin A during storage and experimental procedures, ensuring reliable research outcomes when working with this compound.
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